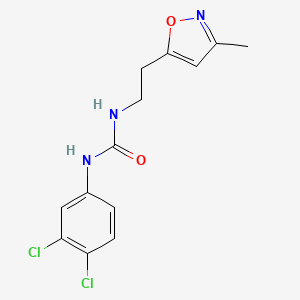
1-(3,4-Dichlorophenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea, also known as DMCU, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
1-(3,4-Dichlorophenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea is involved in the synthesis of novel chemical compounds with potential biological activities. For example, research has demonstrated the synthesis of novel 4,5-disubstituted thiazolyl urea derivatives, where similar structures have shown promising antitumor activities. These derivatives were synthesized through reactions involving substituted phenyl thiazoles and dichloro isocyanatobenzene, with their structures confirmed by various analytical techniques (Ling et al., 2008).
Biological Activity
Compounds with structures similar to 1-(3,4-Dichlorophenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea have been evaluated for their biological activities. For instance, derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas showed significant activity as plant growth regulators, highlighting the diverse potential applications of such compounds in agricultural science (Song Xin-jian et al., 2006).
Insecticidal Activity
Research into the insecticidal properties of related urea derivatives, such as 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, reveals an unprecedented mode of action. These compounds interfere with cuticle deposition in insects, showcasing a novel approach to insecticide development that could be safer for mammals and non-target species (Mulder & Gijswijt, 1973).
Antimicrobial and Antifungal Properties
Further studies on derivatives similar to 1-(3,4-Dichlorophenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea have demonstrated antimicrobial and antifungal properties. Compounds such as 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone and its derivatives showed potent antibacterial and antifungal activities against various pathogens, indicating potential for the development of new antimicrobial agents (Sujatha et al., 2019).
Corrosion Inhibition
In the field of materials science, derivatives of 1,3,5-triazinyl urea, which share a functional resemblance to 1-(3,4-Dichlorophenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea, have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies suggest that such compounds can effectively protect metal surfaces from corrosion, highlighting their potential in industrial applications (Mistry et al., 2011).
Antioxidant Properties
The antioxidant potential of new thiazole analogues possessing urea functionality has also been explored. These compounds, which are structurally related to 1-(3,4-Dichlorophenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea, have shown potent antioxidant activity, suggesting their potential use in the development of therapeutic agents aimed at combating oxidative stress-related diseases (Reddy et al., 2015).
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-8-6-10(20-18-8)4-5-16-13(19)17-9-2-3-11(14)12(15)7-9/h2-3,6-7H,4-5H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSARFIBMRFJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dioxoisoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2510983.png)
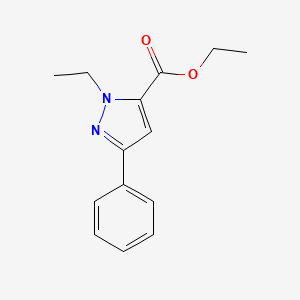
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride](/img/structure/B2510986.png)
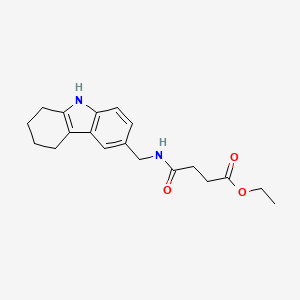
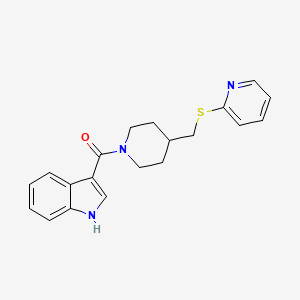
![N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2510993.png)
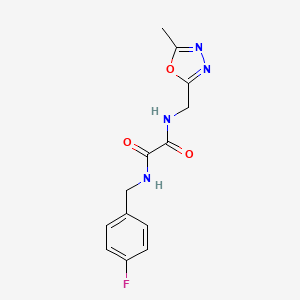
![[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine](/img/structure/B2510996.png)
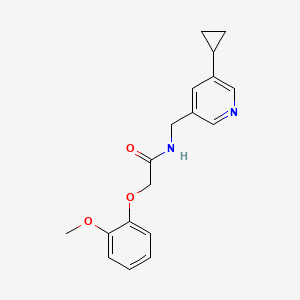
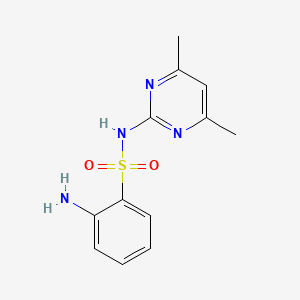
![2-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B2511001.png)

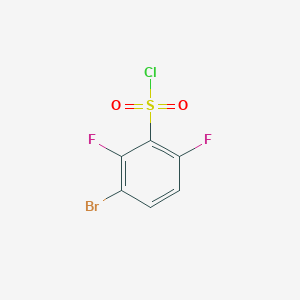
![2-(2-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2511006.png)